molecular formula C14H19N3O2 B6144314 2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide CAS No. 1218287-66-1

2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide

Cat. No.: B6144314
CAS No.: 1218287-66-1
M. Wt: 261.32 g/mol
InChI Key: BTIPUAZRSCRWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide is a synthetic organic compound with a molecular formula of C14H19N3O2 This compound is characterized by the presence of an amino group, a benzoxazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using appropriate alkyl halides.

    Formation of Butanamide Moiety: The butanamide moiety is formed by the reaction of butanoic acid derivatives with amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, dihydrobenzoxazole derivatives, and various substituted amides.

Scientific Research Applications

2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The benzoxazole ring is known to interact with various biological targets, which may contribute to its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-[2-(propan-2-yl)-1H-pyrazol-5-yl]butanamide: Similar structure but contains a pyrazole ring instead of a benzoxazole ring.

    2-amino-N-[2-(propan-2-yl)-1H-indol-5-yl]butanamide: Contains an indole ring instead of a benzoxazole ring.

Uniqueness

2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide is unique due to the presence of the benzoxazole ring, which imparts specific chemical and biological properties. This ring structure is known for its stability and ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-10(15)13(18)16-9-5-6-12-11(7-9)17-14(19-12)8(2)3/h5-8,10H,4,15H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIPUAZRSCRWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.